N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystallographic Studies
The compound N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is part of a class of compounds exhibiting unique structural features, as demonstrated in crystallographic studies. For example, Sethusankar et al. (2002) examined a related compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, highlighting its planar imidazolidine-2,4-dione system and the angles formed between its molecular planes. These structural properties can be crucial for understanding the interaction of such compounds with biological targets (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
2. Hypoglycemic Activity
Compounds with structural similarities to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide have been explored for their hypoglycemic activity. Nikaljea, Choudharia, and Une (2012) synthesized and evaluated novel derivatives for their hypoglycemic effects in an animal model, indicating potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
3. Antioxidant and Anti-inflammatory Activities
Research by Koppireddi et al. (2013) on related N-substituted acetamide derivatives highlighted their antioxidant and anti-inflammatory properties. This suggests that similar compounds, including N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide, may have therapeutic potential in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
4. Coordination Complexes and Antioxidant Activity
In another study, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, structurally similar to the compound , and assessed their antioxidant activities. These findings suggest potential applications in developing coordination complexes with health-promoting properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
5. Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations on heterocyclic derivatives, including structures related to N-cyclohexyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide. This research encompassed toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, further demonstrating the diverse therapeutic potential of such compounds (Faheem, 2018).
Mecanismo De Acción
Target of Action
A similar compound, 2-(4-methoxyphenyl)acetamide, is known to interact withAralkylamine dehydrogenase light chain and Aralkylamine dehydrogenase heavy chain in Alcaligenes faecalis .
Mode of Action
It is known that 2-(4-methoxyphenyl)acetamide oxidizes primary aromatic amines and, more slowly, some long-chain aliphatic amines .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(13-8-10-15(26-2)11-9-13)17(24)22(18(25)21-19)12-16(23)20-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMZDVMQYGQNHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.